molecular formula C16H17NO5S B11493691 Methyl 2-[4-(benzylsulfamoyl)phenoxy]acetate

Methyl 2-[4-(benzylsulfamoyl)phenoxy]acetate

Cat. No.: B11493691
M. Wt: 335.4 g/mol
InChI Key: FKMNNMLQZJGJIU-UHFFFAOYSA-N
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Description

Methyl 2-[4-(benzylsulfamoyl)phenoxy]acetate is an organic compound that belongs to the class of phenoxyacetic acid derivatives This compound is characterized by the presence of a benzylsulfamoyl group attached to a phenoxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-(benzylsulfamoyl)phenoxy]acetate typically involves the reaction of 4-(benzylsulfamoyl)phenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester linkage .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process may involve recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(benzylsulfamoyl)phenoxy]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted phenoxyacetic acid derivatives.

Scientific Research Applications

Methyl 2-[4-(benzylsulfamoyl)phenoxy]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-[4-(benzylsulfamoyl)phenoxy]acetate involves its interaction with specific molecular targets. The benzylsulfamoyl group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[4-(benzylsulfamoyl)phenoxy]acetate is unique due to the presence of the benzylsulfamoyl group, which imparts distinct chemical and biological properties. This differentiates it from other phenoxyacetic acid derivatives, which may lack this functional group and thus exhibit different reactivity and applications.

Properties

Molecular Formula

C16H17NO5S

Molecular Weight

335.4 g/mol

IUPAC Name

methyl 2-[4-(benzylsulfamoyl)phenoxy]acetate

InChI

InChI=1S/C16H17NO5S/c1-21-16(18)12-22-14-7-9-15(10-8-14)23(19,20)17-11-13-5-3-2-4-6-13/h2-10,17H,11-12H2,1H3

InChI Key

FKMNNMLQZJGJIU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2

Origin of Product

United States

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